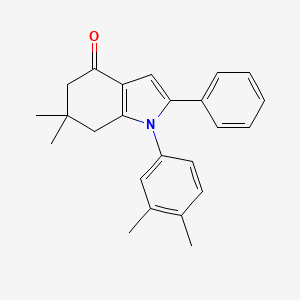![molecular formula C23H33N3O B6132907 2-[(Dipropylamino)methyl]-5,5-diethyl-3H,4H,5H,6H-benzo[H]quinazolin-4-one](/img/structure/B6132907.png)
2-[(Dipropylamino)methyl]-5,5-diethyl-3H,4H,5H,6H-benzo[H]quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Dipropylamino)methyl]-5,5-diethyl-3H,4H,5H,6H-benzo[H]quinazolin-4-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinazolinone derivatives typically involves the cyclization of anthranilic acid derivatives. One common method includes the amidation of 2-aminobenzoic acid derivatives followed by cyclization with acetic anhydride
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve large-scale reactions using similar synthetic routes as described above. The reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Dipropylamino)methyl]-5,5-diethyl-3H,4H,5H,6H-benzo[H]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce new substituents at various positions on the quinazolinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may introduce hydroxyl or carbonyl groups, while substitution reactions can introduce a variety of functional groups depending on the nucleophile used .
Applications De Recherche Scientifique
2-[(Dipropylamino)methyl]-5,5-diethyl-3H,4H,5H,6H-benzo[H]quinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on antimicrobial and anticancer properties.
Medicine: Its potential therapeutic effects are being explored for the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 2-[(Dipropylamino)methyl]-5,5-diethyl-3H,4H,5H,6H-benzo[H]quinazolin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways involved depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline: A nitrogen-containing heterocycle with a benzene ring fused to a pyrimidine ring.
Quinazolinone: An oxidized form of quinazoline with a wide range of biological activities.
Uniqueness
2-[(Dipropylamino)methyl]-5,5-diethyl-3H,4H,5H,6H-benzo[H]quinazolin-4-one is unique due to its specific substituents, which may confer distinct biological activities compared to other quinazolinone derivatives. Its dipropylamino and diethyl groups may enhance its lipophilicity and ability to penetrate biological membranes, making it a promising candidate for drug development .
Propriétés
IUPAC Name |
2-[(dipropylamino)methyl]-5,5-diethyl-3,6-dihydrobenzo[h]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O/c1-5-13-26(14-6-2)16-19-24-21-18-12-10-9-11-17(18)15-23(7-3,8-4)20(21)22(27)25-19/h9-12H,5-8,13-16H2,1-4H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAJWEKWKGBMSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1=NC2=C(C(=O)N1)C(CC3=CC=CC=C32)(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[[3-[3-(Diethylamino)-2-hydroxypropoxy]-4-methoxyphenyl]methyl]piperazin-1-yl]ethanone](/img/structure/B6132859.png)
![N-(4-fluorophenyl)-3-[(3-nitrophenyl)sulfamoyl]benzamide](/img/structure/B6132860.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B6132866.png)
![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B6132875.png)
![N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B6132877.png)
![N'-[1-(2,4-dimethylphenyl)sulfonylpiperidin-3-yl]-N,N,N'-trimethylpropane-1,3-diamine](/img/structure/B6132886.png)
![N-[2-(dimethylamino)ethyl]-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B6132891.png)
![2-[4-[[4-(2-Methylphenyl)phenyl]methyl]-1-(1-methylpiperidin-4-yl)piperazin-2-yl]ethanol](/img/structure/B6132893.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-(3-methyl-2-pyridinyl)ethyl]acetamide](/img/structure/B6132900.png)
![N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-4-methylbenzamide](/img/structure/B6132915.png)
![1-methyl-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide](/img/structure/B6132925.png)
![6,7-dimethoxy-2-[(4-phenylmethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B6132932.png)
![N-[2-(dimethylamino)ethyl]-4-[(1-piperidinylsulfonyl)methyl]benzamide](/img/structure/B6132940.png)
